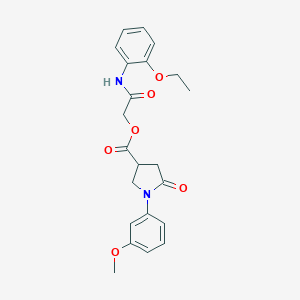
2-(2-Ethoxyanilino)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Ethoxyanilino)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention from researchers due to its potential applications in scientific research. This compound is commonly referred to as EPPC and has been found to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of EPPC is not fully understood, but it is believed to involve the modulation of intracellular signaling pathways. EPPC has been found to inhibit the activity of the enzyme phospholipase C, which is involved in intracellular signaling. EPPC has also been found to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
EPPC has been found to have a wide range of biochemical and physiological effects. EPPC has been found to modulate the activity of T cells, which play a critical role in the immune response. EPPC has also been found to have anti-inflammatory effects and has been used in the study of inflammatory diseases such as rheumatoid arthritis. Additionally, EPPC has been found to have antitumor activity and has been studied as a potential cancer treatment.
実験室実験の利点と制限
EPPC has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. EPPC is also relatively inexpensive, making it an attractive option for researchers on a budget. However, there are also limitations to the use of EPPC in lab experiments. EPPC has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, EPPC has not been extensively studied in vivo, so its effects in living organisms are not well understood.
将来の方向性
There are several future directions for research on EPPC. One area of research is the study of EPPC in the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of research is the study of EPPC in cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of EPPC and its effects in living organisms.
合成法
The synthesis of EPPC involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis of EPPC are 1-(3-methoxyphenyl)-5-oxo-2-pyrrolidinecarboxylic acid and 2-ethoxyaniline. The two compounds are combined and reacted with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate compound. The intermediate is then treated with ethyl chloroformate to form the final product, EPPC.
科学的研究の応用
EPPC has been found to have a wide range of scientific research applications. One of the primary applications of EPPC is in the study of the immune system. EPPC has been found to modulate the activity of T cells, which play a critical role in the immune response. EPPC has also been found to have anti-inflammatory effects and has been used in the study of inflammatory diseases such as rheumatoid arthritis.
特性
分子式 |
C22H24N2O6 |
|---|---|
分子量 |
412.4 g/mol |
IUPAC名 |
[2-(2-ethoxyanilino)-2-oxoethyl] 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H24N2O6/c1-3-29-19-10-5-4-9-18(19)23-20(25)14-30-22(27)15-11-21(26)24(13-15)16-7-6-8-17(12-16)28-2/h4-10,12,15H,3,11,13-14H2,1-2H3,(H,23,25) |
InChIキー |
XZXTUNGSXDRMJV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC |
正規SMILES |
CCOC1=CC=CC=C1NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270824.png)
![6-bromo-N-[4-(3,5-dimethylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270826.png)
![6-bromo-N-[4-(2-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270827.png)
![6-bromo-N-(4-bromo-3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270828.png)
![6-bromo-N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270833.png)
![6-bromo-N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270834.png)
![6-bromo-N-(2,5-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270835.png)
![6-bromo-N-(5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270836.png)
![6-bromo-N-(3-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270837.png)
![6-bromo-N-[4-(4-tert-butylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270838.png)
![6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270840.png)
![6-bromo-N-(2,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270843.png)